molecular formula C22H22N2O5 B5156311 3-[(2,5-DIOXO-1-PHENYLPYRROLIDIN-3-YL)(2-PHENYLETHYL)CARBAMOYL]PROPANOIC ACID

3-[(2,5-DIOXO-1-PHENYLPYRROLIDIN-3-YL)(2-PHENYLETHYL)CARBAMOYL]PROPANOIC ACID

Cat. No.: B5156311
M. Wt: 394.4 g/mol
InChI Key: STUCGFNONAMJSH-UHFFFAOYSA-N
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Description

3-[(2,5-DIOXO-1-PHENYLPYRROLIDIN-3-YL)(2-PHENYLETHYL)CARBAMOYL]PROPANOIC ACID is a complex organic compound featuring a pyrrolidine ring, a phenyl group, and a propanoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(2,5-DIOXO-1-PHENYLPYRROLIDIN-3-YL)(2-PHENYLETHYL)CARBAMOYL]PROPANOIC ACID typically involves multi-step organic reactions. One common approach is the coupling of a pyrrolidine derivative with a phenylethylamine derivative under controlled conditions. The reaction may involve the use of coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and catalysts like DMAP (4-dimethylaminopyridine) to facilitate the formation of the amide bond.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems to ensure high yield and purity. The process would be optimized for scalability, cost-effectiveness, and environmental sustainability.

Chemical Reactions Analysis

Types of Reactions

3-[(2,5-DIOXO-1-PHENYLPYRROLIDIN-3-YL)(2-PHENYLETHYL)CARBAMOYL]PROPANOIC ACID can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the phenyl or pyrrolidine rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like sodium methoxide or sodium ethoxide in polar aprotic solvents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

3-[(2,5-DIOXO-1-PHENYLPYRROLIDIN-3-YL)(2-PHENYLETHYL)CARBAMOYL]PROPANOIC ACID has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-[(2,5-DIOXO-1-PHENYLPYRROLIDIN-3-YL)(2-PHENYLETHYL)CARBAMOYL]PROPANOIC ACID involves its interaction with specific molecular targets and pathways. For instance, it may inhibit calcium currents mediated by Cav 1.2 (L-type) channels, leading to its anticonvulsant effects . The compound’s structure allows it to bind with high affinity to these channels, modulating their activity and exerting its pharmacological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-[(2,5-DIOXO-1-PHENYLPYRROLIDIN-3-YL)(2-PHENYLETHYL)CARBAMOYL]PROPANOIC ACID is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its ability to interact with multiple molecular targets makes it a versatile compound for various applications.

Properties

IUPAC Name

4-[(2,5-dioxo-1-phenylpyrrolidin-3-yl)-(2-phenylethyl)amino]-4-oxobutanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22N2O5/c25-19(11-12-21(27)28)23(14-13-16-7-3-1-4-8-16)18-15-20(26)24(22(18)29)17-9-5-2-6-10-17/h1-10,18H,11-15H2,(H,27,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

STUCGFNONAMJSH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(=O)N(C1=O)C2=CC=CC=C2)N(CCC3=CC=CC=C3)C(=O)CCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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